Cas no 162848-16-0 (4-(1H-1,2,4-Triazol-1-yl)benzoic Acid)

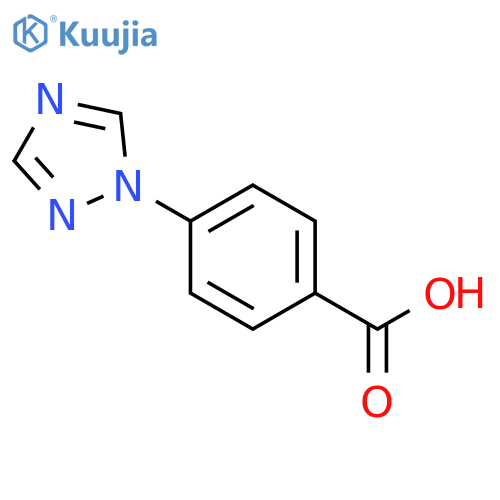

162848-16-0 structure

商品名:4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-[1,2,4]Triazol-1-yl-benzoic acid

- Benzoic acid,4-(1H-1,2,4-triazol-1-yl)-

- 4-(1,2,4-Triazol-1-yl)benzoic Acid

- AKOS B022049

- BUTTPARK 95\50-80

- ART-CHEM-BB B022049

- RARECHEM AL BE 1325

- 4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID

- 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

-

- MDL: MFCD02682060

- インチ: InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14)

- InChIKey: FOMQQGKCPYKKHQ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)N2C=NC=N2)C(=O)O

計算された属性

- せいみつぶんしりょう: 189.05400

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

じっけんとくせい

- ゆうかいてん: 318 °C

- フラッシュポイント: 210.3℃

- PSA: 68.01000

- LogP: 0.96550

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 36

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T767633-100mg |

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid |

162848-16-0 | 100mg |

$ 65.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | Y1041581-5g |

Benzoic acid, 4-(1H-1,2,4-triazol-1-yl)- |

162848-16-0 | 95% | 5g |

$120 | 2024-06-07 | |

| Enamine | EN300-12928-2.5g |

4-(1H-1,2,4-triazol-1-yl)benzoic acid |

162848-16-0 | 95% | 2.5g |

$102.0 | 2023-07-05 | |

| eNovation Chemicals LLC | Y1052998-5g |

4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID |

162848-16-0 | 95% | 5g |

$490 | 2024-06-05 | |

| abcr | AB224409-250mg |

4-(1H-1,2,4-Triazol-1-yl)benzoic acid, 95%; . |

162848-16-0 | 95% | 250mg |

€75.50 | 2025-02-21 | |

| Ambeed | A174379-1g |

4-[1,2,4]Triazol-1-yl-benzoic acid |

162848-16-0 | 95% | 1g |

$39.0 | 2025-02-20 | |

| Enamine | EN300-12928-10.0g |

4-(1H-1,2,4-triazol-1-yl)benzoic acid |

162848-16-0 | 95% | 10.0g |

$371.0 | 2023-07-05 | |

| eNovation Chemicals LLC | D687241-25g |

4-(1,2,4-Triazol-1-yl)benzoic Acid |

162848-16-0 | >97% | 25g |

$755 | 2024-07-20 | |

| TRC | T767633-50mg |

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid |

162848-16-0 | 50mg |

$ 50.00 | 2022-06-02 | ||

| Alichem | A019097038-5g |

4-[1,2,4]Triazol-1-yl-benzoic acid |

162848-16-0 | 97% | 5g |

233.20 USD | 2021-06-17 |

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid 関連文献

-

Liangliang Zhang,Zixi Kang,Xuelian Xin,Daofeng Sun CrystEngComm 2016 18 193

-

Teng Li,Jian Yang,Xu-Jia Hong,Yan-Jun Ou,Zhi-Gang Gu,Yue-Peng Cai CrystEngComm 2014 16 3848

-

Ai-Xin Zhu,Zhen-Zhe Qiu,Li-Bo Yang,Xiao-Dan Fang,Si-Jin Chen,Quan-Qing Xu,Qiu-Xia Li CrystEngComm 2015 17 4787

-

Shyamapada Nandi,Sattwick Haldar,Debanjan Chakraborty,Ramanathan Vaidhyanathan J. Mater. Chem. A 2017 5 535

-

5. From helix to helical pores: solid-state crystalline conversions triggered by gas–solid reactionsJie Liu,Jia-Jia Du,Yuan Wu,Yi-Fang Zhao,Xiao-Ping Zhou,Dan Li Chem. Commun. 2017 53 12950

162848-16-0 (4-(1H-1,2,4-Triazol-1-yl)benzoic Acid) 関連製品

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:162848-16-0)4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:162848-16-0)4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

清らかである:99%

はかる:25g

価格 ($):451.0